molecular formula C19H21N5O2S2 B2977549 N-(2,6-dimethylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 1223795-41-2

N-(2,6-dimethylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B2977549
CAS No.: 1223795-41-2
M. Wt: 415.53
InChI Key: GCAYPSLQMMRYBW-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a complex heterocyclic architecture, central to which is a [1,3]thiazolo[4,5-d]pyrimidine core, a scaffold known to be associated with a range of biological activities. The structure is further characterized by a thiomorpholine substituent at the 2-position and an acetamide group at the 6-position, linked to a 2,6-dimethylphenyl ring . Compounds based on the thiazolopyrimidine structure have been investigated as potent and selective antagonists for various therapeutic targets. Notably, closely related analogues, such as pyrazolo[1,5-a][1,3]thiazolo[5,4-e]pyrimidines, have been identified as potent P2X3 (purinoceptor 3) inhibitors . The P2X3 receptor is a ligand-gated ion channel activated by adenosine triphosphate (ATP) and is a well-validated target for managing neurogenic conditions, including chronic cough, neuropathic pain, and certain disorders of the urinary system . As such, this reagent presents a valuable chemical tool for researchers exploring the pathophysiology of P2X3-mediated signaling and developing new therapeutic agents for neurogenic disorders. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions, utilizing personal protective equipment and referring to the associated safety data sheet (SDS) before use.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-(7-oxo-2-thiomorpholin-4-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S2/c1-12-4-3-5-13(2)15(12)21-14(25)10-24-11-20-17-16(18(24)26)28-19(22-17)23-6-8-27-9-7-23/h3-5,11H,6-10H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCAYPSLQMMRYBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolopyrimidine Core: The thiazolopyrimidine core can be synthesized by reacting 2-aminothiazole with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Thiomorpholine Ring: The thiomorpholine ring can be introduced by reacting the thiazolopyrimidine intermediate with thiomorpholine in the presence of a suitable catalyst.

    Attachment of the Dimethylphenyl Group: The final step involves the acylation of the intermediate with 2,6-dimethylphenyl acetic acid or its derivatives under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or under specific reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,6-dimethylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Variations

The thiazolo[4,5-d]pyrimidine core differentiates this compound from other pyrimidine derivatives. For instance:

  • Thiazolo[3,2-a]pyrimidines : Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate () shares a fused thiazole-pyrimidine system but differs in ring connectivity ([3,2-a] vs. [4,5-d]). This structural shift alters molecular planarity, with the [4,5-d] system showing greater puckering (C5 deviation: 0.224 Å) compared to [3,2-a] analogs .

Substituent Effects

  • Thiomorpholine vs. Aromatic Substituents : The 2-thiomorpholin-4-yl group in the target compound contrasts with phenyl or benzylidene groups in analogs like compound 19 (). Thiomorpholine enhances solubility and may improve pharmacokinetics compared to hydrophobic aryl groups .
  • Acetamide Linker : The N-(2,6-dimethylphenyl)acetamide side chain is distinct from ester or carboxylic acid substituents in compounds like Ethyl 7-methyl-3-oxo-5-phenyl-...carboxylate (). This modification likely impacts target binding affinity and metabolic stability .

Bioactivity Trends (Inferred)

While direct bioactivity data for the target compound is unavailable, structurally related compounds exhibit:

  • Antimicrobial Activity : Thiazolidin-4-one derivatives with azo linkages () show moderate activity against S. aureus (MIC: 16–32 µg/mL).
  • Antioxidant Potential: Pyrimidine-thiazole hybrids demonstrate radical scavenging (IC₅₀: 12–25 µM) in DPPH assays .
  • Kinase Inhibition : Thiomorpholine-substituted analogs may mimic reported kinase inhibitors, though specific data is lacking.

Biological Activity

N-(2,6-dimethylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing existing research findings and case studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a thiazolo-pyrimidine core , which is significant for its interaction with biological targets. Its molecular formula is C19H21N5O2S2C_{19}H_{21}N_{5}O_{2}S_{2}, with a molecular weight of approximately 318.39 g/mol . The structural components include:

  • Dimethylphenyl group : Enhances lipophilicity and potential interactions with cell membranes.
  • Thiomorpholine moiety : May contribute to the compound's pharmacological properties.

Anti-inflammatory Properties

Preliminary studies indicate that this compound exhibits promising anti-inflammatory effects. It appears to inhibit specific enzymes involved in inflammatory pathways, similar to non-steroidal anti-inflammatory drugs (NSAIDs) .

The compound may interact with cyclooxygenase (COX) enzymes, particularly COX-II, which are pivotal in the inflammatory response. Molecular docking studies suggest that it binds effectively to these enzymes, potentially reducing inflammation .

Anticancer Activity

Research highlights the compound's potential as an anticancer agent. Its structural features allow it to engage various biological targets, making it a candidate for further pharmacological exploration in cancer therapy. The compound's ability to inhibit tumor growth may be linked to its action on specific signaling pathways involved in cell proliferation and survival .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Characteristics
N-(4-methylphenyl)-2-[7-oxo-thiazolo[4,5-d]pyrimidin]acetamideSimilar thiazolo-pyrimidine coreDifferent phenyl substituent
N-(3-chlorophenyl)-2-[7-hydroxy-thiazolo[4,5-d]pyrimidin]acetamideHydroxy group instead of oxoPotentially different biological activity
N-(benzothiazol-2-yl)-2-acetamideBenzothiazole instead of thiazolo-pyrimidineDistinct pharmacological profile

The uniqueness of this compound lies in its specific combination of substituents that may enhance its biological activity compared to similar compounds .

In Vitro Studies

In vitro assays have demonstrated that the compound can significantly inhibit the proliferation of cancer cell lines. For instance, studies involving breast cancer and colorectal cancer cells showed a marked reduction in cell viability upon treatment with varying concentrations of the compound .

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding affinities and interactions of this compound with target proteins involved in inflammation and cancer pathways. These studies suggest favorable binding energies compared to known inhibitors .

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